molecular formula C17H17FN2O3 B4520287 3-{[2-(4-fluorophenoxy)propanoyl]amino}-2-methylbenzamide

3-{[2-(4-fluorophenoxy)propanoyl]amino}-2-methylbenzamide

Cat. No.: B4520287
M. Wt: 316.33 g/mol
InChI Key: UTUHMIJSTDFQOX-UHFFFAOYSA-N
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Description

3-{[2-(4-fluorophenoxy)propanoyl]amino}-2-methylbenzamide is a useful research compound. Its molecular formula is C17H17FN2O3 and its molecular weight is 316.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.12232057 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Imaging Applications

Radiosynthesis for PET and SPECT Ligands : This compound and its derivatives have been explored for their affinity towards serotonin 5HT2A receptors, making them potential tracers for PET and SPECT imaging. In one study, a related compound, 4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxybenzamide, was radiobrominated, demonstrating a high labelling yield and selectivity for the 5-position of the methoxybenzamide group, which is crucial for achieving high radio-chemical purity in radiolabeled ligands for brain imaging (Terrière et al., 1997). Another study focused on radioiodination of the compound, highlighting its high affinity and selectivity for 5HT2-receptors, which are significant for developing effective tracers for γ-emission tomography (Mertens et al., 1994).

Biochemical and Cellular Mechanism Studies

Inhibition of Poly(ADP-ribose) Polymerase : 3-Aminobenzamide, a structural analog, has been studied for its role as an inhibitor of poly(ADP-ribose) polymerase (PARP), showing effects on the metabolism of chemicals and the toxicity of certain substances in the olfactory mucosa, which might provide insights into the compound's potential interactions with cellular mechanisms (Eriksson et al., 1996).

Material Science and Organic Synthesis

Synthesis of Novel Compounds : Research has extended into the synthesis and characterization of novel compounds using derivatives of 3-{[2-(4-fluorophenoxy)propanoyl]amino}-2-methylbenzamide for applications in material science. For instance, the synthesis of new diamines and their polymerization with different dianhydrides to create novel polyimides demonstrates the compound's versatility in creating materials with potential electronic or photonic applications (Butt et al., 2005).

Properties

IUPAC Name

3-[2-(4-fluorophenoxy)propanoylamino]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-10-14(16(19)21)4-3-5-15(10)20-17(22)11(2)23-13-8-6-12(18)7-9-13/h3-9,11H,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUHMIJSTDFQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[2-(4-fluorophenoxy)propanoyl]amino}-2-methylbenzamide
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3-{[2-(4-fluorophenoxy)propanoyl]amino}-2-methylbenzamide
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